Cas no 900512-41-6 ((3R)-3-(4-fluorophenoxy)pyrrolidine)
(3R)-3-(4-fluorophenoxy)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- (R)-3-(4-Fluorophenoxy)pyrrolidine
- (-)-(R)-3,7-Dimethyloct-6-en-1,3-diol
- (3R) hydroxy-3-citronellol
- (3R)-3,7-dimethyl-oct-6-ene-1,3-diol
- (3R)-3-[(4-fluorophenyl)oxy]pyrrolidine
- (3R)-3-hydroxy citronellol
- (R)-3,7-dimethyl-6-octene-1,3-diol
- (R)-3,7-dimethyloct-6-ene-1,3-diol
- 6-Octene-1,3-diol,3,7-dimethyl-,(3R)
- (3R)-3-(4-Fluorophenoxy)pyrrolidine
- YKPHNAHLNXEANR-SNVBAGLBSA-N
- 8985AH
- KM2897
- (R)-3-(4-Fluoro-phenoxy)-pyrrolidine
- SCHEMBL4125994
- AKOS017516691
- DTXSID90649881
- EN300-366374
- AMY20000
- AS-31604
- MFCD11858553
- A860920
- 900512-41-6
- DB-078588
- (3R)-3-(4-fluorophenoxy)pyrrolidine
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- MDL: MFCD11849812
- Inchi: 1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2/t10-/m1/s1
- InChI Key: YKPHNAHLNXEANR-SNVBAGLBSA-N
- SMILES: FC1C=CC(=CC=1)O[C@H]1CNCC1
Computed Properties
- Exact Mass: 217.06700
- Monoisotopic Mass: 181.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3
- XLogP3: 1.8
Experimental Properties
- PSA: 21.26000
- LogP: 2.69720
(3R)-3-(4-fluorophenoxy)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0258-1g |
(R)-3-(4-Fluoro-phenoxy)-pyrrolidine |
900512-41-6 | 98% | 1g |
5919.34CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0258-5g |
(R)-3-(4-Fluoro-phenoxy)-pyrrolidine |
900512-41-6 | 98% | 5g |
20353.02CNY | 2021-05-07 | |
| Alichem | A109005638-250mg |
(R)-3-(4-Fluorophenoxy)pyrrolidine |
900512-41-6 | 95% | 250mg |
$261.60 | 2023-08-31 | |
| Alichem | A109005638-1g |
(R)-3-(4-Fluorophenoxy)pyrrolidine |
900512-41-6 | 95% | 1g |
$652.91 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R187951-1g |
(3R)-3-(4-fluorophenoxy)pyrrolidine |
900512-41-6 | 95% | 1g |
¥2276.90 | 2023-09-01 | |
| TRC | F594015-10mg |
(R)-3-(4-Fluorophenoxy)pyrrolidine |
900512-41-6 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | F594015-25mg |
(R)-3-(4-Fluorophenoxy)pyrrolidine |
900512-41-6 | 25mg |
$110.00 | 2023-05-18 | ||
| TRC | F594015-50mg |
(R)-3-(4-Fluorophenoxy)pyrrolidine |
900512-41-6 | 50mg |
$161.00 | 2023-05-18 | ||
| TRC | F594015-100mg |
(R)-3-(4-Fluorophenoxy)pyrrolidine |
900512-41-6 | 100mg |
$224.00 | 2023-05-18 | ||
| Chemenu | CM126217-1g |
(R)-3-(4-fluorophenoxy)pyrrolidine |
900512-41-6 | 95% | 1g |
$296 | 2021-08-05 |
(3R)-3-(4-fluorophenoxy)pyrrolidine Suppliers
(3R)-3-(4-fluorophenoxy)pyrrolidine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on (3R)-3-(4-fluorophenoxy)pyrrolidine
(3R)-3-(4-Fluorophenoxy)Pyrrolidine: A Comprehensive Overview
The compound with CAS No. 900512-41-6, commonly referred to as (3R)-3-(4-fluorophenoxy)pyrrolidine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into its chemical structure, synthesis methods, pharmacological properties, and recent advancements in its research.
Chemical Structure and Synthesis
(3R)-3-(4-fluorophenoxy)pyrrolidine is a chiral molecule characterized by a pyrrolidine ring substituted with a 4-fluorophenoxy group at the 3-position. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom, which contributes to its versatility in chemical reactions. The substitution pattern at the 3-position with a fluorophenyl group introduces steric and electronic effects that are crucial for its biological activity.
The synthesis of (3R)-3-(4-fluorophenoxy)pyrrolidine typically involves multi-step processes, including nucleophilic substitution, ring-opening reactions, and stereocontrol techniques to achieve the desired enantiomeric excess. Recent studies have focused on optimizing these synthesis pathways to enhance yield and purity, making this compound more accessible for large-scale production.
Pharmacological Properties and Applications
(3R)-3-(4-fluorophenoxy)pyrrolidine has demonstrated promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders. Preclinical studies have shown that this compound exhibits modulatory effects on key neurotransmitter systems, including dopamine and serotonin receptors. These findings suggest potential applications in the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.
Moreover, the compound's selectivity for certain receptor subtypes has been a focal point of recent research. Advanced computational modeling techniques have been employed to predict binding affinities and optimize molecular interactions, further enhancing its therapeutic potential.
Recent Research Advances
In the past few years, significant progress has been made in understanding the mechanistic basis of (3R)-3-(4-fluorophenoxy)pyrrolidine's biological activity. Researchers have utilized cutting-edge tools such as cryo-electron microscopy (cryo-EM) and X-ray crystallography to elucidate its molecular interactions at atomic resolution. These insights have paved the way for the design of more potent and selective analogs.
Additionally, studies on the metabolic stability and pharmacokinetics of (3R)-3-(4-fluorophenoxy)pyrrolidine have provided valuable information for optimizing drug delivery systems. Novel formulations that enhance bioavailability while minimizing side effects are currently under investigation.
Future Directions
The continued exploration of (3R)-3-(4-fluorophenoxy)pyrrolidine holds immense promise for advancing therapeutic interventions in various disease areas. Future research is expected to focus on expanding its application beyond CNS disorders to include inflammation, pain management, and oncology.
Collaborative efforts between academia and industry will be instrumental in translating these findings into clinical practice. The integration of artificial intelligence (AI) in drug discovery pipelines may further accelerate the development of derivatives with improved efficacy and safety profiles.
In conclusion, (3R)-3-(4-fluorophenoxy)pyrrolidine, with its unique chemical structure and diverse pharmacological properties, remains a compelling subject of research in contemporary medicinal chemistry. As scientific advancements continue to unfold, this compound is poised to make significant contributions to the field of drug development.
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